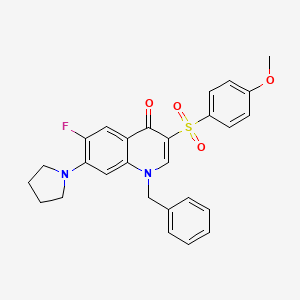

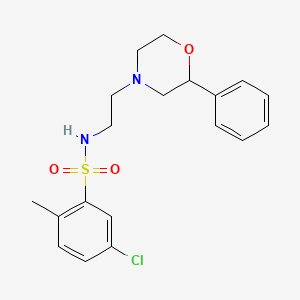

![molecular formula C22H26N2O4 B2530735 3-{[(叔丁氧羰基)氨基]-1-(二苯甲基)氮杂环丁烷-3-羧酸} CAS No. 2126160-09-4](/img/structure/B2530735.png)

3-{[(叔丁氧羰基)氨基]-1-(二苯甲基)氮杂环丁烷-3-羧酸}

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid is a compound that falls within the category of unnatural amino acids and peptidomimetics. These types of molecules are of great interest in the field of drug discovery due to their potential to mimic the structure and function of peptides while offering enhanced stability and bioavailability.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions to obtain either pure cis or trans acid, followed by optical resolution through diastereomeric salt formation or chromatography on a chiral stationary phase . Similarly, efficient synthesis methods have been developed for other constrained peptidomimetics, such as the synthesis of 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid, which involves cleavage, Michael addition, and hydrogenolysis steps .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques. For example, the structure of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate was confirmed by detailed NMR spectroscopic experiments, HRMS, and elemental analysis . These techniques are crucial for verifying the identity and purity of such complex molecules.

Chemical Reactions Analysis

Activation of carboxylic acids to form active esters is a key step in the synthesis of peptides and amides. The use of tert-butyl carbonates (BOC-OX) has been shown to be an effective method for activating carboxylic acids, leading to the formation of benzotriazinonyl esters, which are intermediates in reactions with primary and secondary amines to afford amides or peptides in good yield . This method is environmentally friendly, producing tert-BuOH and CO2 as by-products.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid are not detailed in the provided papers, the properties of similar compounds can be inferred. These compounds are generally characterized by their stability, resistance to proteolytic enzymes, and their ability to serve as building blocks for solid-phase synthesis, which is essential for the development of peptide-based therapeutics . The tert-butoxycarbonyl (Boc) group is commonly used as a protective group for amines in peptide synthesis due to its stability and ease of removal under acidic conditions.

科学研究应用

药物研究中的合成与转化

功能化β-氨基酸衍生物的合成和转化,包括类似于3-{[(叔丁氧羰基)氨基]-1-(二苯甲基)氮杂环丁烷-3-羧酸}的化合物,在药物研究中具有重要的应用。开环、闭环或交叉复分解等复分解反应被广泛用于合成脂环β-氨基酸或其他稠密官能化的衍生物。这些方法由于其选择性、立体控制和效率而备受关注,突出了它们在开发用于治疗应用的新型分子实体中的潜力 (Kiss, Kardos, Vass, & Fülöp, 2018).

抗氧化、抗癌和抗菌活性

对含有叔丁基基团的天然和合成化合物的研究,如3-{[(叔丁氧羰基)氨基]-1-(二苯甲基)氮杂环丁烷-3-羧酸}的衍生物,表明这些化合物具有多种生物活性。它们已被确认为作为抗氧化剂、抗癌剂、抗菌剂和抗菌剂的化学制剂的良好前景。这些活性表明此类化合物在制药、化妆品、农学和各种其他行业中的潜力 (Dembitsky, 2006).

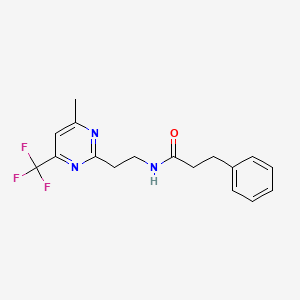

在药物合成中的应用

与3-{[(叔丁氧羰基)氨基]-1-(二苯甲基)氮杂环丁烷-3-羧酸}具有功能相似性的乙酰丙酸(LEV)及其衍生物已显示出在药物合成中的潜力。这些化合物由于其羰基和羧基官能团,在药物合成中提供了灵活性和多样性,从而降低了成本并使反应更清洁。它们可用作各种药物合成的原料或中间体,展示了在医学中的未开发潜力 (Zhang et al., 2021).

羧酸在生物活性中的作用

天然羧酸及其衍生物,包括3-{[(叔丁氧羰基)氨基]-1-(二苯甲基)氮杂环丁烷-3-羧酸}的结构类似物,已知具有重要的生物活性。比较选定的羧酸之间的结构差异的研究揭示了结构与生物活性之间的相关性,例如抗氧化、抗菌和细胞毒性活性。这些发现强调了羧酸在药物化学和药物开发中的重要性 (Godlewska-Żyłkiewicz et al., 2020).

量子点上的氨基酸功能化

使用氨基酸对碳基量子点进行功能化,这可能与3-{[(叔丁氧羰基)氨基]-1-(二苯甲基)氮杂环丁烷-3-羧酸}等化合物的结构改造有关,增强了它们的电子和光学性质。这种改性提高了量子点的溶解度、可持续性和生物相容性,使其适用于包括光电器件在内的广泛应用。氨基酸功能化的量子点代表了未来技术进步的有前途的材料 (Ravi et al., 2021).

属性

IUPAC Name |

1-benzhydryl-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-21(2,3)28-20(27)23-22(19(25)26)14-24(15-22)18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,23,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDCROGWRHZKDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

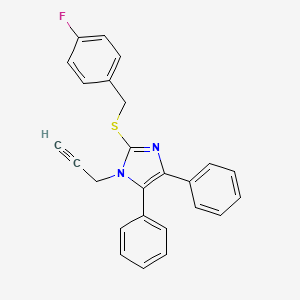

![[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine](/img/structure/B2530654.png)

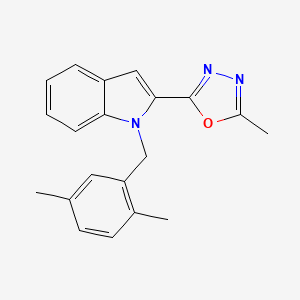

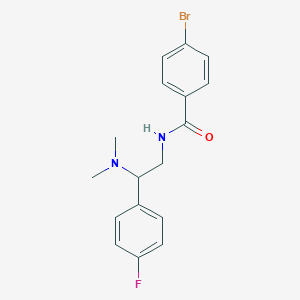

![5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2530659.png)

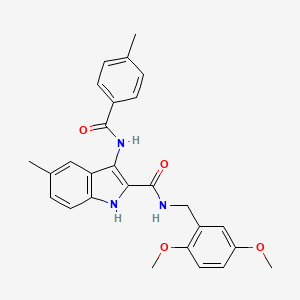

![2-(3,4-dimethoxyphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2530661.png)

methyl}quinolin-8-ol](/img/structure/B2530666.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2530669.png)

![2-[1-[10-[2-(1,3-Dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione](/img/structure/B2530671.png)

![(Z)-ethyl 7-methyl-3-oxo-5-((E)-styryl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2530674.png)